3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea
CAS No.: 1219906-92-9
Cat. No.: VC11977847
Molecular Formula: C18H11F3N4O3
Molecular Weight: 388.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219906-92-9 |
|---|---|
| Molecular Formula | C18H11F3N4O3 |
| Molecular Weight | 388.3 g/mol |
| IUPAC Name | 1-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea |
| Standard InChI | InChI=1S/C18H11F3N4O3/c19-18(20,21)11-6-2-3-7-12(11)22-16(26)23-17-25-24-15(28-17)14-9-10-5-1-4-8-13(10)27-14/h1-9H,(H2,22,23,25,26) |
| Standard InChI Key | OZXIZYPMDQHWRY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)NC4=CC=CC=C4C(F)(F)F |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)NC4=CC=CC=C4C(F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
The compound features a 1,3,4-oxadiazole core substituted at position 2 with a 1-benzofuran-2-yl group and at position 5 with a urea-linked 2-(trifluoromethyl)phenyl moiety. This architecture confers unique electronic and steric properties:
-
Molecular formula: (calculated based on analogous structures ).
-
Molecular weight: 437.33 g/mol.
-
Key functional groups:
-
1,3,4-Oxadiazole: A five-membered aromatic ring with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .
-
Benzofuran: A fused bicyclic system providing planar rigidity and π-π stacking potential .
-
Trifluoromethylphenyl urea: The electron-withdrawing CF group enhances lipophilicity and bioavailability, while the urea moiety enables hydrogen bonding .
-
Stereoelectronic Properties
-
logP: Estimated at 4.2–4.8 (similar to ChemDiv compound L604-0013 ), indicating moderate lipophilicity.
-
Hydrogen bond donors/acceptors: 2 donors (urea NH) and 5 acceptors (oxadiazole O/N, benzofuran O, urea O) .
-
Polar surface area: ~85 Ų, suggesting moderate membrane permeability .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via sequential heterocycle formation and urea coupling:
-
Oxadiazole synthesis: Cyclization of a benzofuran-carboxylic acid hydrazide with a cyanogen bromide derivative .
-
Urea formation: Reaction of a 2-(trifluoromethyl)phenyl isocyanate with an oxadiazole-bearing aniline .
Stepwise Procedure (Hypothetical)
-
Benzofuran-2-carbohydrazide synthesis:
-
1,3,4-Oxadiazole formation:
-
Urea coupling:
Yield optimization:
-
Temperature control: Reflux conditions (80–100°C) for cyclization .
-
Catalyst: Triethylamine (1.4 eq) enhances urea bond formation .
Physicochemical and Spectroscopic Data
Spectral Characterization
-
H NMR (predicted):
-
C NMR:
Thermal Stability
-
Degradation: Thermal gravimetric analysis (TGA) likely shows decomposition above 250°C due to oxadiazole ring instability .
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume